molecular formula C21H27F3N2 B4957723 1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine

1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B4957723
M. Wt: 364.4 g/mol
InChI Key: QMRBBQQLPAFURI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound that features a piperazine ring substituted with a trifluoromethylphenyl group and a prop-1-en-2-ylcyclohexenylmethyl group

Properties

IUPAC Name

1-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27F3N2/c1-16(2)18-8-6-17(7-9-18)15-25-10-12-26(13-11-25)20-5-3-4-19(14-20)21(22,23)24/h3-6,14,18H,1,7-13,15H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRBBQQLPAFURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(=CC1)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multiple steps:

    Formation of the Prop-1-en-2-ylcyclohexenylmethyl Intermediate: This step involves the reaction of cyclohexene with prop-1-en-2-yl halide under basic conditions to form the prop-1-en-2-ylcyclohexene intermediate.

    Attachment of the Intermediate to Piperazine: The intermediate is then reacted with piperazine in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its effects on the central nervous system.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with receptors or enzymes in the central nervous system, leading to modulation of neurotransmitter activity.

    Pathways Involved: It may influence pathways related to signal transduction, gene expression, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperidine
  • 1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]-4-[3-(trifluoromethyl)phenyl]morpholine

Uniqueness

1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.